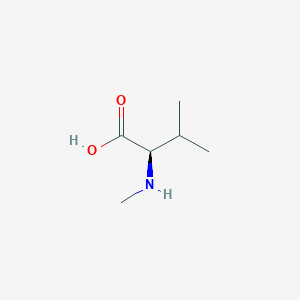

N-Methyl-D-valine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-methyl-2-(methylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)5(7-3)6(8)9/h4-5,7H,1-3H3,(H,8,9)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCRVYNORCOYQT-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88930-14-7 | |

| Record name | N-Methyl-D-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088930147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYL-D-VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XK24U48VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Natural Occurrence of N-Methyl-D-valine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-D-valine, a non-proteinogenic amino acid, has garnered significant interest within the scientific community, primarily due to its incorporation into structurally complex and pharmacologically active natural products. This technical guide provides a comprehensive overview of the discovery and natural occurrence of this compound, with a focus on its presence within fungal secondary metabolites. Detailed experimental methodologies for the isolation and characterization of this unique amino acid are presented, alongside a discussion of its biosynthetic origins. Quantitative data are summarized, and key biochemical pathways are visualized to offer a thorough understanding of the context in which this compound is found in nature.

Discovery of this compound

The discovery of this compound is intrinsically linked to the structural elucidation of complex cyclic peptides produced by fungi, rather than its isolation as a standalone novel compound. Historical accounts suggest that the identification of N-methylated amino acids, including this compound, emerged from the detailed chemical analysis of these bioactive fungal metabolites.

One of the most prominent examples is the immunosuppressive drug cyclosporin A , produced by the fungus Tolypocladium inflatum. While the primary form contains N-methyl-L-valine, a related natural analog, cyclosporin H , incorporates this compound at position 5[1]. The structural determination of these cyclosporins, which are cyclic undecapeptides, required extensive degradation studies and advanced analytical techniques, leading to the identification of their constituent amino acids, including the N-methylated D-amino acid.

Similarly, a class of cyclic hexadepsipeptides known as enniatins , produced by various Fusarium species, are composed of alternating N-methyl amino acids and α-hydroxy acids[2]. While many enniatins contain N-methyl-L-valine, the structural diversity within this family suggests the potential for the incorporation of the D-enantiomer, further highlighting the role of fungal secondary metabolism in generating this unusual amino acid.

Natural Occurrence of this compound

The primary documented natural sources of this compound are secondary metabolites produced by various species of fungi. These compounds are typically synthesized non-ribosomally by large multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs).

Fungal Metabolites

Cyclosporins: As mentioned, cyclosporin H, a natural analog of the widely used immunosuppressant cyclosporin A, contains one residue of this compound[1]. The producing organism, Tolypocladium inflatum (syn. Beauveria nivea), synthesizes a variety of cyclosporins, with variations in the amino acid sequence[3].

Enniatins: This family of mycotoxins, produced by fungi of the genus Fusarium, are known to incorporate various N-methylated amino acids. For instance, Enniatin B is a cyclic hexadepsipeptide composed of three repeating units of N-methyl-L-valine and D-α-hydroxyisovaleric acid. While the L-enantiomer is more common in the characterized enniatins, the biosynthetic machinery has the potential to incorporate D-amino acids.

The following table summarizes the natural products containing this compound and their fungal sources.

| Natural Product | Fungal Source | Reference |

| Cyclosporin H | Tolypocladium inflatum | [1] |

Biosynthesis of this compound in Fungi

This compound is not synthesized as a free amino acid that is later incorporated into peptides. Instead, its formation is an integral part of the non-ribosomal peptide synthesis pathway. The biosynthesis involves the following key steps:

-

Amino Acid Activation: The precursor amino acid, L-valine, is activated by an adenylation (A) domain within the large NRPS enzyme, forming an aminoacyl-AMP intermediate.

-

Thiolation: The activated amino acid is then transferred to a thiolation (T) domain (also known as a peptidyl carrier protein or PCP domain), forming a thioester bond.

-

Epimerization: An epimerization (E) domain within the NRPS module can convert the L-valine thioester to its D-enantiomer, D-valine, still attached to the T domain.

-

N-Methylation: A dedicated N-methyltransferase (MT) domain, which is typically embedded within the NRPS module, catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the amino group of the D-valine thioester.

-

Peptide Bond Formation: The resulting N-Methyl-D-valinyl-S-T domain then participates in condensation reactions with other amino acid residues in the growing peptide chain, catalyzed by a condensation (C) domain.

The following diagram illustrates the general workflow for the biosynthesis of an N-methylated D-amino acid within an NRPS module.

References

- 1. Frontiers | Diversity of Fungal DNA Methyltransferases and Their Association With DNA Methylation Patterns [frontiersin.org]

- 2. Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Biosynthesis of Modified Valine Residues in Non-Ribosomal Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural diversity of natural products is a direct result of intricate biosynthetic pathways that often modify standard building blocks like amino acids. N-methylated and D-amino acids are common modifications in non-ribosomal peptides (NRPs), contributing to their bioactivity and stability. This technical guide provides an in-depth exploration of the biosynthesis of modified valine residues, with a particular focus on the enzymatic machinery responsible for producing D-valine and N-methyl-L-valine, as exemplified by the biosynthesis of the potent antitumor antibiotic, actinomycin D. While the direct biosynthesis of N-methyl-D-valine is not observed in this context, the concurrent presence of both D-valine and N-methyl-L-valine in actinomycin D offers a valuable case study into the enzymatic logic of valine modification in NRP synthesis.

Core Concepts in Non-Ribosomal Peptide Synthesis

Non-ribosomal peptide synthetases (NRPSs) are large, multienzyme complexes that assemble peptides in a production-line-like fashion, independent of messenger RNA. The modular nature of NRPSs allows for the incorporation and modification of a wide array of monomeric units, including non-proteinogenic amino acids. Key enzymatic domains within these modules orchestrate the selection, activation, modification, and condensation of amino acids.

The Biosynthesis of D-Valine and N-Methyl-L-Valine in Actinomycin D

Actinomycin D is a chromopeptide lactone produced by various Streptomyces species. Its structure consists of a phenoxazinone chromophore attached to two identical pentapeptide lactone rings with the sequence cyclo(L-threonine-D-valine-L-proline-sarcosine-N-methyl-L-valine). The biosynthesis of this complex molecule is a key example of valine modification in NRPs.

The assembly of the pentapeptide chain is carried out by a multi-enzyme system comprising Actinomycin Synthetase I (ACMS I), II (ACMS II), and III (ACMS III).

-

ACMS I : Activates the chromophore precursor, 4-methyl-3-hydroxyanthranilic acid (4-MHA).

-

ACMS II : This synthetase is responsible for the activation of L-threonine and L-valine. A crucial modification, the epimerization of L-valine to D-valine, is catalyzed by an epimerization (E) domain within ACMS II. This conversion occurs after the formation of the initial dipeptide, L-threonyl-L-valine, which is then converted to L-threonyl-D-valine.[1][2]

-

ACMS III : This large synthetase continues the elongation of the peptide chain. It contains modules for the incorporation of L-proline, sarcosine (N-methylglycine), and finally, N-methyl-L-valine.[3] The N-methylation of L-valine is catalyzed by an integrated N-methyltransferase (MT) domain within the final module of ACMS III, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.

It is important to note that in the biosynthesis of actinomycin D, the valine residue that is epimerized to the D-configuration is not N-methylated, and the valine residue that is N-methylated retains its L-configuration.[1]

Signaling Pathway for Actinomycin D Biosynthesis

The production of actinomycin D is tightly regulated in Streptomyces. While a detailed signaling cascade is complex and not fully elucidated, a generalized regulatory pathway can be depicted. This involves the sensing of environmental and physiological signals that trigger a transcriptional cascade, leading to the expression of the actinomycin synthetase genes.

Quantitative Data on Actinomycin D Production

The yield of actinomycin D varies significantly depending on the producing strain of Streptomyces and the fermentation conditions. Optimization of media components and culture parameters is crucial for maximizing production.

| Streptomyces Species | Strain | Culture Medium | Key Optimization | Actinomycin D Yield (mg/L) | Reference |

| S. parvulus | Wild Type | Fructose-based medium | 30 g/L Fructose | 635 | [4] |

| S. parvulus | Wild Type | Bioreactor Culture | 500 rpm, 1.5 vvm aeration | 1530 | |

| S. costaricanus | SCSIO ZS0073 | ISP2-based medium | Not specified | ~69.8 (µg/mL) | |

| S. heliomycini | WH1 | Medium MII | pH 8.5, 5% salinity | 458.0 | |

| S. sindenensis | M-46 (mutant) | Optimized medium | Fructose, peptone, NaNO3 | 365 | |

| S. parvulus | AL036 | Starch Casein Medium | 20 g/L starch, 2 g/L casein | 199.33 |

Experimental Protocols

Purification of Actinomycin Synthetases

This protocol provides a general workflow for the purification of actinomycin synthetases from Streptomyces mycelia.

Workflow Diagram:

Methodology:

-

Cell Culture and Harvest: Grow the desired Streptomyces strain in a suitable production medium. Harvest the mycelia by centrifugation in the late logarithmic or early stationary phase of growth.

-

Cell Lysis: Resuspend the mycelial pellet in a suitable buffer containing protease inhibitors. Lyse the cells using a French press or sonication.

-

Crude Extract Preparation: Centrifuge the cell lysate at high speed to remove cell debris. The resulting supernatant is the crude cell extract.

-

Ammonium Sulfate Precipitation: Fractionally precipitate the proteins in the crude extract using ammonium sulfate. The actinomycin synthetases typically precipitate between 30% and 60% saturation.

-

Chromatography:

-

Anion Exchange Chromatography: Load the resuspended ammonium sulfate precipitate onto a DEAE-cellulose column. Elute with a salt gradient (e.g., NaCl).

-

Hydrophobic Interaction Chromatography: Apply the active fractions from the anion exchange step to a Phenyl-Sepharose column. Elute with a decreasing salt gradient.

-

Gel Filtration Chromatography: Further purify the active fractions on a gel filtration column (e.g., Sephacryl S-300) to separate proteins based on size.

-

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

In Vitro Assay for Actinomycin Synthetase II Activity (Epimerization)

This assay measures the epimerization of L-valine to D-valine by ACMS II.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing purified ACMS II, L-threonine, L-[¹⁴C]valine, ATP, and Mg²⁺ in a suitable buffer.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-30°C).

-

Product Formation: ACMS II will synthesize L-threonyl-L-[¹⁴C]valine and subsequently epimerize it to L-threonyl-D-[¹⁴C]valine.

-

Product Separation: Stop the reaction and separate the dipeptide products from the unreacted amino acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of L-threonyl-L-[¹⁴C]valine and L-threonyl-D-[¹⁴C]valine by liquid scintillation counting of the corresponding spots or fractions. The ratio of the D- to L-diastereomer indicates the epimerase activity.

Extraction and Quantification of Actinomycin D

This protocol describes the extraction of actinomycin D from a Streptomyces culture followed by quantification using HPLC.

Workflow Diagram:

Methodology:

-

Extraction: Centrifuge the fermentation broth to separate the mycelia and supernatant. Extract the actinomycin D from both the mycelia and the supernatant using an organic solvent such as ethyl acetate.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Sample Preparation: Dissolve the dried extract in a known volume of a suitable solvent, such as methanol, for HPLC analysis.

-

HPLC Analysis:

-

Column: Use a C18 reverse-phase HPLC column.

-

Mobile Phase: Employ a gradient of water and acetonitrile, both typically containing a small amount of trifluoroacetic acid (e.g., 0.1%).

-

Detection: Monitor the elution profile at a wavelength of 443 nm, which is the characteristic absorbance maximum for the actinomycin D chromophore.

-

-

Quantification: Prepare a standard curve using known concentrations of purified actinomycin D. Determine the concentration of actinomycin D in the sample by comparing its peak area to the standard curve.

Conclusion

The biosynthesis of actinomycin D provides a fascinating example of how non-ribosomal peptide synthetases can introduce structural diversity into natural products through the modification of amino acid building blocks. The coordinated actions of the epimerization domain in ACMS II to produce D-valine and the N-methyltransferase domain in ACMS III to generate N-methyl-L-valine highlight the modularity and catalytic versatility of these enzymatic systems. A thorough understanding of these biosynthetic pathways, coupled with robust quantitative and experimental methodologies, is essential for researchers in natural product chemistry, synthetic biology, and drug development who seek to harness and engineer these complex molecular machines for the production of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. The Actinomycin Biosynthetic Gene Cluster of Streptomyces chrysomallus: a Genetic Hall of Mirrors for Synthesis of a Molecule with Mirror Symmetry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Cloning of the Actinomycin Synthetase Gene Cluster from Streptomyces chrysomallus and Functional Heterologous Expression of the Gene Encoding Actinomycin Synthetase II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physical and biological characteristics of the antitumor drug actinomycin D analogues derivatized at N-methyl-L-valine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biochemical Role of N-Methyl-D-valine in Metabolic Pathways

Introduction

This technical guide addresses the current understanding of the biochemical role of N-Methyl-D-valine in metabolic pathways. N-methylated amino acids, which are derivatives of natural amino acids featuring a methyl group on the backbone amide nitrogen, have garnered significant interest in peptide science and medicinal chemistry. This modification can profoundly alter the properties of peptides and peptidomimetics, making them valuable tools in drug development. However, it is crucial to note that while the properties of N-methylated amino acids in the context of peptide chemistry are an active area of research, specific details regarding the metabolic fate and biochemical role of this compound are not extensively documented in publicly available scientific literature. This guide will synthesize the available information on N-methylated amino acids in general, provide context with the known metabolism of the parent amino acid, L-valine, and identify the current gaps in knowledge regarding this compound.

The Significance of N-Methylated Amino Acids in Peptide Science

The primary focus of research on N-methylated amino acids, including derivatives of valine, has been on their incorporation into peptides to enhance their therapeutic properties. This strategic modification offers several advantages:

-

Enhanced Proteolytic Stability: A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases. N-methylation of the peptide bond introduces steric hindrance, rendering it more resistant to enzymatic cleavage and thereby increasing the in vivo half-life of the peptide.[1]

-

Improved Pharmacokinetic Properties: N-methylation can increase the lipophilicity of a peptide, which may lead to enhanced membrane permeability and oral bioavailability.[1] This is a critical factor for the development of orally administered peptide therapeutics.

-

Conformational Control: The presence of an N-methyl group restricts the conformational freedom of the peptide backbone. This can help to stabilize specific secondary structures, such as β-turns, which are often crucial for biological activity, and can also lead to increased receptor selectivity.[1]

-

Increased Solubility: By disrupting interchain hydrogen bonding, N-methylation can reduce aggregation and increase the solubility of peptides, which is beneficial for formulation and handling.[1]

The inspiration for utilizing N-methylation in drug design often stems from naturally occurring N-methylated peptides like cyclosporine, which exhibits excellent pharmacokinetic properties.[1]

Contextualizing with L-Valine Metabolism

While specific metabolic pathways for this compound are not well-defined, understanding the metabolism of its parent amino acid, L-valine, can provide a foundational context. L-valine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and energy production. The catabolism of L-valine primarily occurs in the mitochondria and involves a series of enzymatic reactions.

The degradation pathway of L-valine can be summarized as follows:

-

Transamination: The initial step is the removal of the amino group by a BCAA aminotransferase, which converts L-valine to α-ketoisovalerate.

-

Oxidative Decarboxylation: α-ketoisovalerate is then converted to isobutyryl-CoA by the branched-chain α-ketoacid dehydrogenase complex.

-

Further Oxidation and Rearrangement: Isobutyryl-CoA undergoes a series of further oxidation and rearrangement steps.

-

Entry into the Citric Acid Cycle: The final product of L-valine catabolism is propionyl-CoA, which is then converted to succinyl-CoA, an intermediate of the citric acid cycle. This allows the carbon skeleton of valine to be used for energy production.

A simplified diagram of the L-valine catabolic pathway is presented below.

It is important to reiterate that this pathway describes the metabolism of L-valine . The presence of the N-methyl group and the D-stereochemistry in this compound would likely alter its recognition and processing by the enzymes involved in L-valine catabolism. The D-isomers of amino acids are generally not metabolized through the same pathways as L-isomers in mammals and can sometimes be processed by D-amino acid oxidases. The impact of N-methylation on the activity of such enzymes is not well-documented for D-valine.

Current Gaps in Knowledge and Future Directions

The current body of scientific literature does not provide a detailed account of the biochemical role of this compound in metabolic pathways. Consequently, quantitative data on its metabolic fate, enzyme kinetics, and its effects on signaling pathways are not available. This precludes the creation of detailed data tables and experimental protocols as requested.

The lack of information highlights a significant gap in the understanding of the metabolism of synthetic amino acid derivatives. Future research in this area would need to focus on:

-

In vivo and in vitro metabolic studies: To identify the metabolic products of this compound and the enzymes responsible for its transformation.

-

Pharmacokinetic profiling: To understand its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Toxicological assessments: To determine the safety profile of this compound and its metabolites.

Such studies would be essential for any potential therapeutic application of peptides containing this compound and for a more complete understanding of the biochemical impact of N-methylation on D-amino acids.

This compound is a compound of interest primarily within the field of medicinal chemistry for its potential to enhance the properties of synthetic peptides. While the rationale for its use in this context is based on the known effects of N-methylation on peptide stability and pharmacokinetics, its specific biochemical role and metabolic fate remain largely uncharacterized. The metabolic pathways of its parent amino acid, L-valine, are well-established, but it is unlikely that this compound follows the same catabolic route due to its stereochemistry and N-methylation. The absence of detailed metabolic data underscores the need for further research to elucidate the biological activities and metabolic pathways of this and other modified amino acids. Researchers and drug development professionals should be aware of this knowledge gap when considering the use of this compound in their work.

References

N-Methyl-D-Valine Containing and Structurally Related Bioactive Peptides from Marine Sponges: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The marine environment, particularly sponges, represents a vast and largely untapped resource for novel bioactive compounds with significant therapeutic potential. Among these are a class of cyclic depsipeptides characterized by the presence of unusual amino acid residues, including N-methylated and D-configured amino acids. These modifications often confer unique structural properties and enhanced biological activities, such as potent cytotoxicity against cancer cell lines and antiviral effects. This technical guide provides a comprehensive overview of key N-methylated depsipeptides isolated from marine sponges, with a special focus on compounds containing or structurally related to N-Methyl-D-valine.

Didemnin B: A Potent N-Methyl-D-Leucine Containing Depsipeptide

While a marine sponge natural product containing the exact this compound moiety remains to be definitively identified, the closely related cyclic depsipeptide, Didemnin B, serves as a paramount example of a potent bioactive agent in this class. Originally isolated from the tunicate Trididemnum solidum, its biosynthetic pathway has been traced to symbiotic bacteria, including Tistrella mobilis, which can also be associated with marine sponges. Didemnin B contains an N-Methyl-D-leucine residue, which shares key structural features with this compound and contributes to its remarkable biological profile.

Didemnin B was the first marine natural product to enter human clinical trials as an anticancer agent.[1] Its potent cytotoxic, antiviral, and immunosuppressive properties have been extensively studied.[1][2]

Quantitative Biological Activity of Didemnin B

The biological activities of Didemnin B have been quantified against a range of cancer cell lines and viruses. The following table summarizes key inhibitory concentrations.

| Cell Line/Virus | Assay Type | IC50 / EC50 | Reference |

| Murine L1210 Leukemia Cells | Cytotoxicity | 1.1 ng/mL | [3] |

| P388 Murine Leukemia | In vivo | 0.06 mg/kg | [3] |

| Adenocarcinoma of the Kidney | Clinical Trial | Phase II | |

| Advanced Epithelial Ovarian Cancer | Clinical Trial | Phase II | |

| Metastatic Breast Cancer | Clinical Trial | Phase II | |

| Herpes Simplex Virus 1 (HSV-1) | Antiviral | 50 µg/mL | |

| Herpes Simplex Virus 2 (HSV-2) | Antiviral | 50 µg/mL | |

| Coxsackievirus A21 | Antiviral | 50 µg/mL | |

| Equine Rhinovirus | Antiviral | 50 µg/mL | |

| Parainfluenza Virus 3 | Antiviral | 50 µg/mL |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic activity of a marine natural product like Didemnin B against a cancer cell line (e.g., HeLa).

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Didemnin B stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Didemnin B in complete DMEM. The final concentration of DMSO should not exceed 0.1%. Remove the old media from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action of Didemnin B

Didemnin B exerts its potent cytotoxicity through a dual mechanism of action: inhibition of protein synthesis and induction of apoptosis. It inhibits protein synthesis by preventing the eukaryotic elongation factor 2 (eEF-2)-dependent translocation of the ribosome. Furthermore, it activates caspases, key enzymes in the apoptotic cascade, leading to programmed cell death.

Other N-Methylated Depsipeptides from Marine Sponges

Several other families of cyclic depsipeptides from marine sponges are characterized by the presence of N-methylated amino acids and exhibit significant biological activities.

Papuamides and Neamphamides

Papuamides, isolated from sponges of the genus Theonella, and neamphamides, from Neamphius huxleyi, are potent anti-HIV agents. Their structures contain a variety of unusual amino acids, including N-methylated residues. Their primary anti-HIV mechanism is the inhibition of viral entry into host cells.

| Compound | Source Organism | Biological Activity | EC50 / IC50 | Reference |

| Papuamide A | Theonella mirabilis | Anti-HIV-1, Cytotoxic | 4 ng/mL (EC50) | |

| Neamphamide A | Neamphius huxleyi | Anti-HIV-1 | 28 nM (EC50) | |

| Neamphamide B | Neamphius huxleyi | Cytotoxic (A549, HeLa, LNCaP, PC3, NFF cell lines) | 88-370 nM (IC50) | |

| Neamphamide C | Neamphius huxleyi | Cytotoxic (A549, HeLa, LNCaP, PC3, NFF cell lines) | 88-370 nM (IC50) | |

| Neamphamide D | Neamphius huxleyi | Cytotoxic (A549, HeLa, LNCaP, PC3, NFF cell lines) | 88-370 nM (IC50) |

Experimental Workflow: Isolation and Structure Elucidation of Marine Depsipeptides

The general workflow for the isolation and characterization of novel depsipeptides from marine sponges involves a series of chromatographic and spectroscopic techniques.

References

In-depth Technical Guide on the Pharmacological Activity of N-Methyl-D-valine

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Standalone Pharmacological Activity of N-Methyl-D-valine

Executive Summary:

This technical guide provides a thorough review of the currently available scientific literature regarding the pharmacological activity of this compound as a standalone molecule. Extensive database searches have revealed a notable scarcity of research focused specifically on the independent biological effects of this compound. The majority of existing data pertains to its role as a derivative of valine or as a structural component within larger, more complex molecules. This document summarizes the limited available information and contextualizes it within the broader understanding of N-methylated amino acids.

Introduction

This compound is a derivative of the essential branched-chain amino acid D-valine, characterized by the presence of a methyl group on the alpha-amino group[1]. While L-amino acids are the canonical building blocks of proteins, D-amino acids and their N-methylated counterparts are known to play significant roles in various biological processes and are often incorporated into peptide-based therapeutics to enhance their properties. N-methylation, in particular, can improve pharmacokinetic properties such as resistance to enzymatic degradation and membrane permeability[2].

Despite the therapeutic potential of N-methylated amino acids, this compound as an independent entity has not been the subject of extensive pharmacological investigation. This guide aims to collate and present the sparse data available.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H13NO2 | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| IUPAC Name | (2R)-3-methyl-2-(methylamino)butanoic acid | [1] |

| CAS Number | 88930-14-7 |

Pharmacological Context and Potential Activities

While direct pharmacological data for this compound is lacking, its structural relatives and the broader class of N-methylated amino acids offer some insights into its potential biological roles.

Role as an Amino Acid Derivative

This compound is recognized as a valine derivative. Amino acids and their derivatives are known to have various physiological effects, including influencing the secretion of anabolic hormones and serving as fuel during exercise. The L-isomer of valine, L-valine, is an essential amino acid that promotes muscle growth and tissue repair. However, it is important to note that the biological activities of D-amino acids can differ significantly from their L-counterparts.

Incorporation into Larger Molecules

N-methylated amino acids are frequently used in the synthesis of peptides and other complex molecules to enhance their therapeutic properties. N-methylation can increase a peptide's resistance to enzymatic degradation and improve its membrane permeability, leading to better oral bioavailability and a longer half-life. For instance, N-Methyl-DL-valine is involved in the modification of monomethyl auristatin F (MMAF), an anti-tubulin agent, to increase its cell permeability. While this highlights the utility of the N-methyl-valine scaffold, it does not describe the standalone activity of this compound.

Potential Neurological Activity

Given that N-methylated amino acids can interact with the nervous system, there is a possibility that this compound could have neurological effects. For example, N-methyl-L-amino acids have been investigated in the context of Alzheimer's disease, where they have been shown to inhibit β-amyloid fibrillogenesis. Furthermore, the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is a well-known target for N-methylated compounds. However, there is currently no direct evidence to suggest that this compound binds to or modulates the NMDA receptor.

Experimental Data (Hypothetical)

Due to the absence of specific experimental data for this compound, this section will outline the types of experiments that would be necessary to elucidate its pharmacological profile.

Receptor Binding Assays

To identify potential molecular targets, a broad panel of receptor binding assays would be required. This would involve testing the affinity of this compound for various receptors, ion channels, and enzymes, with a particular focus on those known to interact with amino acids and their derivatives, such as glutamate receptors (including NMDA, AMPA, and kainate subtypes) and amino acid transporters.

In Vitro Functional Assays

Following the identification of potential binding targets, in vitro functional assays would be necessary to determine whether this compound acts as an agonist, antagonist, or modulator at these targets. For example, if binding to a specific G-protein coupled receptor (GPCR) is observed, downstream signaling pathways could be investigated using techniques such as cAMP assays or calcium imaging.

In Vivo Studies

Should in vitro activity be confirmed, in vivo studies in animal models would be the next logical step. These studies would aim to assess the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion), as well as its efficacy and safety in relevant disease models.

Logical Workflow for Pharmacological Characterization

The following diagram illustrates a logical workflow for the comprehensive pharmacological characterization of a novel molecule like this compound.

Caption: A logical workflow for the pharmacological characterization of a novel molecule.

Conclusion

The standalone pharmacological activity of this compound remains largely unexplored. While its structural characteristics and the known activities of related compounds suggest potential for biological effects, particularly in the realm of peptide therapeutics and possibly neuromodulation, there is a clear and significant gap in the scientific literature. The lack of dedicated research on this molecule means that its therapeutic potential, if any, is yet to be discovered. Future research, following a systematic workflow of in vitro and in vivo studies, is required to elucidate the pharmacological profile of this compound and determine its potential as a standalone therapeutic agent.

References

Enzymatic N-methylation of D-valine in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-methylation of D-valine is a critical modification in the biosynthesis of several complex natural products, most notably the actinomycin class of antibiotics. This process is not catalyzed by a standalone enzyme acting on free D-valine. Instead, it is an integrated function of large, multi-modular enzymatic complexes known as Non-Ribosomal Peptide Synthetases (NRPSs). This guide provides an in-depth analysis of the enzymatic machinery responsible for the N-methylation of valine within the context of actinomycin biosynthesis, detailing the involved enzymes, pathways, and relevant experimental methodologies. While specific kinetic data for the N-methylation of the D-enantiomer of valine is not extensively available, this document synthesizes the current understanding of the broader enzymatic processes.

The Biological Context: Actinomycin Biosynthesis

The primary biological system in which the N-methylation of a valine residue occurs is during the synthesis of actinomycins by various Streptomyces species. Actinomycin D, a potent anti-cancer agent, is a chromopeptide lactone where two pentapeptide lactone rings are attached to a phenoxazinone chromophore. One of the amino acid residues in each pentapeptide chain is N-methyl-L-valine.

The biosynthesis of the pentapeptide chains is carried out by a set of large, multi-functional enzymes called actinomycin synthetases (ACMS I, II, and III). These NRPS enzymes work in an assembly-line fashion to activate, modify, and link the constituent amino acids.

The key steps involving valine are:

-

Activation of L-valine: The adenylation (A) domain of a specific module within the actinomycin synthetase activates L-valine as an aminoacyl-adenylate.

-

Thiolation: The activated L-valine is then transferred to the phosphopantetheine arm of a neighboring thiolation (T) or peptidyl carrier protein (PCP) domain, forming a thioester bond.

-

Epimerization: An epimerization (E) domain, typically located within the same or an adjacent module, converts the enzyme-tethered L-valine to D-valine. Evidence suggests this occurs at the dipeptide stage.[1]

-

N-methylation: An N-methyltransferase (NMT) domain, usually embedded within an adenylation domain of a different module, catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the amino group of a valine residue. While the final product in actinomycin is N-methyl-L-valine, the timing of methylation relative to epimerization is a subject of ongoing research. It is plausible that L-valine is methylated and then incorporated, or that methylation occurs on the enzyme-bound amino acid.

Quantitative Data

Specific kinetic parameters for the N-methylation of D-valine by the actinomycin synthetase NMT domain are not well-documented in the literature. However, studies on other NRPS N-methyltransferase domains provide a basis for understanding their general catalytic efficiency. The following table summarizes representative kinetic data for NRPS N-methyltransferase activity on their respective aminoacyl substrates.

| Enzyme System | Substrate | K_m (µM) | k_cat (min⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Protein N-terminal Methyltransferase 1 (NTMT1) | RCC1-12 peptide | 4.9 | 0.78 | 2.6 x 10³ | [2] |

| Protein N-terminal Methyltransferase 1 (NTMT1) | S-Adenosylmethionine | 8.0 | 0.23 | 4.8 x 10² | [2] |

Note: This data is for a protein N-terminal methyltransferase and is provided for context on the general range of kinetic parameters for such enzymes. Specific data for the actinomycin NRPS N-methyltransferase domain with a D-valine substrate is not currently available in the cited literature.

Experimental Protocols

Expression and Purification of NRPS Domains

The study of individual NRPS domains requires their expression and purification as recombinant proteins. The following is a generalized protocol based on methodologies used for various NRPS enzymes.[1][3]

4.1.1 Gene Cloning and Vector Construction

-

Identify the gene encoding the desired NRPS module (e.g., a module from actinomycin synthetase III containing the N-methyltransferase domain).

-

Amplify the DNA sequence corresponding to the desired domain or module using PCR with primers that incorporate restriction sites for cloning.

-

Ligate the PCR product into an appropriate expression vector (e.g., pET series for E. coli or an integrative vector for Streptomyces lividans), often with an affinity tag (e.g., His6-tag) to facilitate purification.

-

Transform the recombinant plasmid into a suitable expression host, such as E. coli BL21(DE3) or Streptomyces lividans.

4.1.2 Protein Expression

-

Grow the transformed host cells in a suitable medium (e.g., LB broth for E. coli or a production medium for Streptomyces) at an appropriate temperature (e.g., 37°C for initial growth, then reduced to 16-20°C for protein expression).

-

Induce protein expression at mid-log phase (OD600 ≈ 0.6-0.8) with an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).

-

Continue incubation for several hours to overnight to allow for protein expression.

-

Harvest the cells by centrifugation.

4.1.3 Protein Purification

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins).

-

Wash the column with a wash buffer containing a low concentration of the eluting agent (e.g., 20-40 mM imidazole).

-

Elute the protein with an elution buffer containing a high concentration of the eluting agent (e.g., 250-500 mM imidazole).

-

Analyze the purified protein fractions by SDS-PAGE for purity.

-

If necessary, perform further purification steps such as size-exclusion chromatography.

In Vitro N-Methyltransferase Assay

This protocol is a composite based on general methods for assaying methyltransferase activity, adapted for an NRPS NMT domain.

4.2.1 Materials

-

Purified NRPS NMT domain or module.

-

Aminoacyl-N-acetylcysteamine (SNAC) thioester of the amino acid substrate (e.g., L-valine-SNAC or D-valine-SNAC). This mimics the native substrate tethered to the T-domain.

-

S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) as the methyl donor.

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Scintillation cocktail and vials.

-

HPLC system with a C18 column and a radiodetector or a mass spectrometer.

4.2.2 Assay Procedure (Radiometric)

-

Set up reaction mixtures in microcentrifuge tubes containing the reaction buffer, the aminoacyl-SNAC substrate (in the µM to mM range), and the purified enzyme (in the nM to µM range).

-

Initiate the reaction by adding [³H]SAM (e.g., to a final concentration of 10-50 µM).

-

Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Quench the reaction by adding an acid (e.g., trichloroacetic acid or formic acid).

-

Extract the methylated product. For a small molecule like N-methyl-valine-SNAC, this may involve extraction with an organic solvent like ethyl acetate.

-

Measure the radioactivity of the organic phase using liquid scintillation counting.

-

Calculate the amount of product formed based on the specific activity of the [³H]SAM.

4.2.3 Assay Procedure (HPLC-MS)

-

Follow steps 1-3 of the radiometric assay, but use non-radiolabeled SAM.

-

Quench the reaction as described above.

-

Analyze the reaction mixture by reverse-phase HPLC to separate the substrate from the N-methylated product.

-

Detect and quantify the product by monitoring the appropriate mass-to-charge ratio (m/z) using an in-line mass spectrometer.

Visualizations

Actinomycin Pentapeptide Biosynthesis Pathway

Caption: NRPS assembly line for the actinomycin pentapeptide.

Experimental Workflow for NMT Domain Characterization

Caption: Workflow for characterizing an NRPS N-methyltransferase domain.

Conclusion

The enzymatic N-methylation of D-valine is a sophisticated process embedded within the larger context of non-ribosomal peptide synthesis. While a dedicated enzyme for this specific reaction on a free substrate has not been identified, the modular nature of NRPS enzymes provides a clear framework for how this modification is achieved. Further research focusing on the isolation and biochemical characterization of the specific N-methyltransferase domain from the actinomycin synthetase will be crucial to fully elucidate the kinetic parameters and substrate specificity of this important enzymatic transformation. The protocols and workflows outlined in this guide provide a solid foundation for pursuing such investigations, which could ultimately enable the bioengineering of novel therapeutic agents.

References

- 1. Molecular Cloning of the Actinomycin Synthetase Gene Cluster from Streptomyces chrysomallus and Functional Heterologous Expression of the Gene Encoding Actinomycin Synthetase II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Branched-chain amino acid substitutions in the biosynthesis of the antibiotic actinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

N-Methyl-D-valine as a precursor in secondary metabolite synthesis

An In-depth Technical Guide on the Role of N-Methyl-D-valine as a Precursor in Secondary Metabolite Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methylated amino acids are critical components of numerous secondary metabolites, lending them enhanced proteolytic stability, increased membrane permeability, and conformational rigidity, which are often essential for their biological activity. This guide addresses the role of a specific modified amino acid, this compound, as a precursor in the biosynthesis of such natural products. Our comprehensive review of the scientific literature indicates that the direct incorporation of this compound is not a commonly observed phenomenon in the biosynthesis of well-characterized secondary metabolites. Instead, the incorporation of both N-methylated and D-amino acid residues is typically accomplished through enzymatic modifications of L-amino acid precursors by large, modular enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs).

This document details the established biosynthetic pathways for N-methylated and D-amino acids, using key examples such as actinomycin D and the didemnins. It provides a framework for understanding how these complex molecules are assembled and outlines the experimental methodologies used to investigate these processes. While specific quantitative data for this compound precursor feeding is absent in the literature, this guide presents the principles of such studies and the expected data outcomes.

Biosynthesis of N-Methylated and D-Amino Acids in Non-Ribosomal Peptides

The vast majority of peptide-based natural products containing modified amino acids are synthesized by Non-Ribosomal Peptide Synthetases (NRPSs). These mega-enzymes function as an assembly line, with a series of modules each responsible for the incorporation of a specific amino acid into the growing peptide chain. The core domains of a typical NRPS module are:

-

Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl-adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a thioester linkage.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids tethered to adjacent modules.

In addition to these core domains, many NRPS modules contain tailoring domains that modify the amino acid either before or after peptide bond formation. For the scope of this guide, the most relevant are the N-Methyltransferase (MT) and Epimerase (E) domains.

The Role of N-Methyltransferase (MT) and Epimerase (E) Domains

-

N-Methyltransferase (MT) Domain: Often found integrated within an NRPS module, the MT domain catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the amino group of the tethered amino acid. This methylation occurs in situ after the amino acid has been activated and loaded onto the T domain.

-

Epimerase (E) Domain: This domain is responsible for converting an L-amino acid into its D-enantiomer. This stereochemical inversion also happens while the amino acid is covalently bound to the T domain of the NRPS.

Case Study 1: D-Valine and N-Methyl-L-valine in Actinomycin D Biosynthesis

Actinomycin D is a potent anticancer agent produced by various Streptomyces species. Its structure consists of a phenoxazinone chromophore attached to two identical pentapeptide lactone rings. The amino acid sequence of each pentapeptide is L-threonine, D-valine, L-proline, sarcosine (N-methylglycine), and N-methyl-L-valine.

The biosynthesis of the D-valine residue is a classic example of NRPS-mediated epimerization. The A-domain of the corresponding NRPS module specifically recognizes and activates L-valine. Once tethered to the T-domain, an integrated E-domain catalyzes the conversion of L-valine to D-valine before its condensation with the preceding L-threonine.[1][2] Studies have shown that the NRPS does not activate D-valine directly from the cellular pool.[1] The N-methyl-L-valine is incorporated via a separate module containing an MT domain.

dot digraph "Actinomycin D Biosynthesis Pathway" { graph [rankdir="LR", splines=ortho, size="7.6,3", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Biosynthesis of D-valine in Actinomycin D via NRPS epimerization.

Case Study 2: N-Methyl-D-leucine in Didemnin B Biosynthesis

Didemnins are a family of cyclic depsipeptides with potent antiviral and anticancer properties, originally isolated from a marine tunicate but biosynthesized by the bacterium Tistrella mobilis. Didemnin B contains a single D-amino acid, which is N-methyl-D-leucine.[3]

Bioinformatic analysis of the didemnin biosynthetic gene cluster has revealed an NRPS module responsible for incorporating this residue. This module contains both an MT domain and an E domain.[3] The proposed biosynthetic logic is as follows:

-

The A-domain selects and activates L-leucine.

-

L-leucine is loaded onto the T-domain.

-

The integrated MT domain methylates the tethered L-leucine to form N-methyl-L-leucine.

-

The E-domain then acts on the N-methyl-L-leucine, epimerizing it to N-methyl-D-leucine.

-

This N-methyl-D-leucine is then incorporated into the growing peptide chain.

This pathway is a prime example of how N-methylated D-amino acids are formed enzymatically from L-amino acid precursors. It stands as the most relevant analogue to a hypothetical this compound incorporation.

dot digraph "Didemnin B N-Me-D-Leu Biosynthesis" { graph [rankdir="LR", splines=ortho, size="7.6,3.5", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Biosynthesis of N-Methyl-D-leucine in Didemnin B.

Quantitative Analysis of Precursor Incorporation

Precursor feeding studies using isotopically labeled compounds are a cornerstone of biosynthetic research. By feeding a culture of the producing organism a labeled potential precursor (e.g., this compound containing ¹³C or ¹⁵N), researchers can trace the atoms from the precursor into the final secondary metabolite. The level of isotope incorporation is typically quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

While no specific quantitative data for the incorporation of this compound could be located in the published literature, the table below summarizes the typical data collected in such experiments and the interpretations thereof.

| Parameter Measured | Typical Method of Analysis | Interpretation |

| Percent Enrichment | Mass Spectrometry (LC-MS) | The percentage of the final metabolite molecules that contain the isotopic label. High enrichment suggests a direct and efficient incorporation pathway. |

| Isotopologue Distribution | High-Resolution MS | The pattern of mass shifts in the labeled product. This can confirm whether the entire precursor molecule or only a fragment was incorporated. |

| Final Product Titer | HPLC, LC-MS | The overall yield of the secondary metabolite. An increase in titer upon feeding suggests the precursor may be a limiting factor in the natural pathway. |

| Label Position | NMR Spectroscopy (¹³C-NMR) | Confirms the specific location of the incorporated isotopic label within the molecule's structure, verifying the biosynthetic pathway. |

| Dilution Factor | MS or Radioactivity Counting | Indicates the extent to which the fed labeled precursor is diluted by the endogenous unlabeled precursor pool within the cell. |

Experimental Protocols: A General Guide to Precursor Feeding Studies

The following is a generalized protocol for a stable isotope precursor feeding experiment, designed to test the incorporation of a labeled amino acid like ¹³C-labeled this compound into a secondary metabolite produced by a microbial culture (e.g., Streptomyces).

Materials

-

Producing microorganism (e.g., Streptomyces sp.)

-

Appropriate liquid culture medium (e.g., TSB, R5A)

-

Isotopically labeled precursor (e.g., [¹³C₆, ¹⁵N]-N-Methyl-D-valine)

-

Unlabeled precursor (for control cultures)

-

Sterile flasks, incubators, and standard microbiology lab equipment

-

Solvents for extraction (e.g., ethyl acetate, methanol)

-

Analytical instruments: HPLC, High-Resolution LC-MS

Methodology

-

Inoculum Preparation:

-

Prepare a seed culture of the producing organism by inoculating a suitable liquid medium.

-

Incubate under optimal growth conditions (e.g., 28-30°C, 200 rpm) for 2-3 days or until sufficient biomass is achieved.

-

-

Production Culture and Precursor Feeding:

-

Inoculate the main production cultures with the seed culture.

-

Incubate until the culture reaches the optimal phase for secondary metabolite production (often the late exponential or early stationary phase).

-

Prepare a sterile stock solution of the labeled precursor.

-

Add the labeled precursor to the experimental cultures to a final concentration typically ranging from 0.1 to 2 mM.

-

To a separate set of control cultures, add an equivalent concentration of the unlabeled precursor.

-

Continue incubation for the duration of the production phase (e.g., 5-10 days).

-

-

Metabolite Extraction:

-

Separate the biomass from the culture broth by centrifugation or filtration.

-

Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate).

-

Extract the mycelium separately, often by homogenization in a solvent like methanol or acetone.

-

Combine or analyze extracts separately as needed. Concentrate the crude extract in vacuo.

-

-

Analysis of Incorporation:

-

Resuspend the crude extract in a suitable solvent (e.g., methanol).

-

Analyze the extract using LC-MS.

-

Compare the mass spectra of the target metabolite from the labeled and unlabeled cultures.

-

Look for a mass shift in the molecular ion peak corresponding to the number of incorporated heavy isotopes. For example, feeding with [¹³C₆, ¹⁵N]-N-Methyl-D-valine (C₆H₁₃NO₂) would result in a mass increase of 7 Da if fully incorporated.

-

Quantify the ratio of the labeled to unlabeled metabolite peaks to determine the percent incorporation.

-

dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho, size="7.6,6", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: General workflow for a precursor feeding experiment.

Conclusion

While this compound is a structurally intriguing molecule, it does not appear to be a common direct precursor for major classes of known secondary metabolites. The biosynthetic machinery for these complex peptides has evolved to utilize readily available L-amino acids from primary metabolism. The formation of both N-methylated and D-amino acid residues is elegantly handled by specific tailoring domains (MT and E domains) within the modular NRPS enzymes. These domains modify the standard L-amino acid precursors after they have been selected and activated, ensuring high fidelity and efficiency.

The case of didemnin B, which contains N-methyl-D-leucine, provides a clear paradigm for how such a residue is formed: a sequential N-methylation and epimerization of an L-amino acid. Any investigation into the potential incorporation of exogenous this compound would need to consider the substrate specificity of the relevant NRPS A-domains and the possibility of it being a metabolic dead-end or having inhibitory effects on the producing organism. Future research in synthetic biology may enable the engineering of NRPS modules to directly accept this compound, opening avenues for the creation of novel bioactive compounds.

References

- 1. Resistance gene-guided genome mining: Serial promoter exchanges in Aspergillus nidulans reveal the biosynthetic pathway for fellutamide B, a proteasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epimerization of the D-valine portion in the biosynthesis of actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacterial biosynthesis and maturation of the didemnin anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Stereospecific Properties of N-Methyl-D-valine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation and the incorporation of D-amino acids are two powerful strategies in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based therapeutics. This technical guide provides a comprehensive overview of the stereospecific properties of N-Methyl-D-valine, a non-proteinogenic amino acid that combines both of these features. We delve into its synthesis, physicochemical characteristics, and biological implications, with a particular focus on the stereochemical differences compared to its L-enantiomer, N-Methyl-L-valine. This document serves as a resource for researchers and drug developers aiming to leverage the unique attributes of this compound in their therapeutic design and development endeavors.

Introduction

The therapeutic potential of peptides is often limited by their poor metabolic stability, low membrane permeability, and conformational flexibility. N-methylation of the peptide backbone and the substitution of L-amino acids with their D-enantiomers are well-established methods to overcome these limitations. This compound is a chiral building block that uniquely combines the benefits of both modifications. The presence of the N-methyl group introduces steric hindrance, which can protect the adjacent peptide bond from enzymatic cleavage by proteases. Furthermore, the D-configuration of the alpha-carbon fundamentally alters the peptide's local conformation and its susceptibility to degradation by enzymes that are stereospecific for L-amino acids. Understanding the distinct properties arising from the D-stereochemistry of N-methyl-valine is therefore crucial for its rational application in drug design.

Physicochemical Properties

The stereochemistry of this compound dictates its three-dimensional structure and, consequently, its physical and chemical properties. While comprehensive comparative data is not always available in the literature, key differences between the D- and L-enantiomers can be inferred from their general behavior and from the analysis of related compounds.

| Property | This compound | N-Methyl-L-valine | Reference |

| Molecular Formula | C6H13NO2 | C6H13NO2 | |

| Molecular Weight | 131.17 g/mol | 131.17 g/mol | |

| IUPAC Name | (2R)-3-methyl-2-(methylamino)butanoic acid | (2S)-3-methyl-2-(methylamino)butanoic acid | |

| CAS Number | 88930-14-7 | 2480-23-1 | |

| Optical Rotation | Expected to be equal in magnitude but opposite in sign to the L-enantiomer. | [α]D/20 +25.0 ± 5.0° (c=1 in 1 M HCl) |

Stereospecific Synthesis and Characterization

The synthesis of enantiomerically pure this compound is critical for its application in drug development, as the presence of the opposite enantiomer can lead to off-target effects or reduced efficacy.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method adapted from general procedures for the N-methylation of amino acids.

Materials:

-

D-valine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na2CO3)

-

Sodium hydride (NaH)

-

Methyl iodide (CH3I)

-

Tetrahydrofuran (THF), anhydrous

-

Dioxane

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO4)

Procedure:

-

Protection of the Amino Group:

-

Dissolve D-valine in 2 M NaOH solution and cool to 0-5°C.

-

Slowly add benzyl chloroformate and a solution of sodium carbonate simultaneously, maintaining the pH between 9 and 10.

-

Stir the mixture at room temperature overnight.

-

Wash the reaction mixture with diethyl ether. Acidify the aqueous layer with 2 M HCl to pH 2 and extract with ethyl acetate.

-

Dry the organic layer over MgSO4, filter, and evaporate the solvent to yield Cbz-D-valine.

-

-

N-methylation:

-

Dissolve Cbz-D-valine in anhydrous THF and cool to 0°C.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise.

-

After gas evolution ceases, add methyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Dry the organic layer over MgSO4, filter, and evaporate to yield Cbz-N-Methyl-D-valine.

-

-

Deprotection:

-

Dissolve Cbz-N-Methyl-D-valine in methanol.

-

Add 10% Pd/C catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Evaporate the solvent to obtain this compound.

-

Characterization

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

-

Chiral HPLC: To determine the enantiomeric purity of the final product. A chiral column (e.g., a cyclodextrin-based or P-CAP column) can be used to separate the D- and L-enantiomers.

-

Optical Rotation: A polarimeter is used to measure the specific rotation of the synthesized this compound, which should be opposite in sign to that of the known L-enantiomer.

Biological and Pharmacokinetic Implications

The stereochemistry of an amino acid residue within a peptide can have profound effects on its biological activity and pharmacokinetic profile.

Proteolytic Stability

Peptides composed of L-amino acids are readily degraded by proteases in the body. The incorporation of D-amino acids, such as this compound, can significantly enhance resistance to enzymatic degradation. This is because proteases have a high degree of stereospecificity and typically do not recognize or cleave peptide bonds adjacent to D-amino acid residues. The addition of the N-methyl group further increases this stability through steric hindrance.

Receptor Binding and Biological Activity

The interaction of a peptide with its target receptor is a highly stereospecific process. The three-dimensional arrangement of the peptide's side chains and backbone is critical for a precise fit into the receptor's binding pocket. Replacing an L-amino acid with a D-amino acid, or an N-methylated L-amino acid with an N-methylated D-amino acid, will alter the local conformation of the peptide. This can lead to:

-

Reduced or abolished binding: The D-enantiomer may not fit into the binding site.

-

Altered binding mode: The peptide may bind in a different orientation, potentially leading to a different functional response (e.g., antagonist instead of agonist).

-

Enhanced binding: In some cases, the D-amino acid may provide a more favorable conformation for receptor interaction.

A direct comparison of the biological activity of peptides containing this compound versus N-Methyl-L-valine would require specific bioassays for the target of interest.

Pharmacokinetics

Peptides containing D-amino acids generally exhibit a longer plasma half-life due to their increased stability against proteolysis. This can lead to improved in vivo efficacy. The N-methylation can further contribute to this by increasing lipophilicity, which may enhance membrane permeability and oral bioavailability.

Visualization of Concepts

Experimental Workflow for Synthesis

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Signaling Pathway Interaction

Caption: A diagram showing how stereochemistry can affect peptide-receptor binding and signaling.

Conclusion

This compound is a valuable building block for the design of peptide-based drugs with improved pharmacokinetic properties. Its unique stereochemistry confers enhanced stability against enzymatic degradation and can be used to fine-tune the conformational properties of a peptide, thereby influencing its biological activity. A thorough understanding of its stereospecific properties is essential for its successful application in drug discovery and development. Further research involving direct comparative studies of this compound and N-Methyl-L-valine containing peptides is warranted to fully elucidate their therapeutic potential.

The Putative Influence of N-Methyl-D-valine on Anabolic Hormone Secretion: A Technical Whitepaper

Disclaimer: This document synthesizes the available scientific literature on the effects of N-methylated aspartic acid derivatives, primarily N-Methyl-D,L-aspartate (NMA), on anabolic hormone secretion. Direct research on N-Methyl-D-valine is limited. Therefore, the findings related to NMA are presented here as a potential proxy for the effects of this compound, based on their shared agonistic action at the N-Methyl-D-Aspartate (NMDA) receptor. This information is intended for researchers, scientists, and drug development professionals and not for public consumption or as a recommendation for use.

Introduction

This compound is a methylated derivative of the branched-chain amino acid valine. While its direct impact on anabolic hormone secretion is not extensively documented, its structural similarity to N-Methyl-D-aspartate (NMDA) suggests a potential role as an agonist of the NMDA receptor. NMDA receptors are glutamate-gated ion channels that play a crucial role in synaptic plasticity and neuronal communication. Activation of these receptors in the hypothalamus and pituitary gland has been shown to modulate the release of several key anabolic hormones, including Growth Hormone (GH). This whitepaper will explore the existing research on NMDA receptor agonists, primarily NMA, to extrapolate the potential influence of this compound on the secretion of anabolic hormones.

Quantitative Data on the Effects of NMDA Receptor Agonists on Anabolic Hormone Secretion

The following tables summarize the quantitative data from studies investigating the effects of N-Methyl-D,L-aspartate (NMA) on Growth Hormone (GH) secretion in various animal models.

Table 1: Effect of N-Methyl-D,L-aspartate (NMA) on Growth Hormone (GH) Secretion in Barrows

| Dosage of NMA (mg/kg BW) | Change in Circulating GH Concentrations (%) | Statistical Significance (P-value) | Reference |

| 1.25 | Not specified | > 0.05 | [1][2] |

| 2.5 | 883% increase | < 0.05 | [1][2] |

| 5.0 | 1095% increase | < 0.05 | [1] |

| 2.5 (NMA) | 177% increase | < 0.025 | |

| 1.25 (pure D-isomer of NMA) | 245% increase | < 0.01 | |

| 1.25 (pure L-isomer of NMA) | No effect | > 0.1 |

Table 2: Effect of N-Methyl-D,L-aspartate (NMA) on Growth Hormone (GH) Secretion in Male Rhesus Monkeys

| Developmental Stage | Basal GH Levels | Effect of NMA (15 mg/kg BW) on GH Secretion | Reference |

| Infantile | High | No demonstrable effect | |

| Prepubertal | Low | Pronounced effect | |

| Peripubertal | High | No demonstrable effect | |

| Adult | Low | Pronounced effect |

Table 3: Effect of a Supplement Containing NMDA on Serum Hormones in Resistance-Trained Males

| Hormone | Effect of 28 days of NMDA supplementation | Statistical Significance (P-value) | Reference |

| Total Testosterone | Unaffected | > 0.05 | |

| Free Testosterone | Unaffected | > 0.05 | |

| Luteinizing Hormone (LH) | Unaffected | > 0.05 | |

| Gonadotropin-Releasing Hormone (GnRH) | Unaffected | > 0.05 | |

| Estradiol | Unaffected | > 0.05 | |

| Cortisol | Unaffected | > 0.05 | |

| Prolactin | Unaffected | > 0.05 |

Experimental Protocols

In Vivo Administration of NMA and Blood Sampling in Barrows

-

Subjects: Barrows (castrated male pigs).

-

Treatment: Intravenous (i.v.) injection of N-methyl-d,l-aspartate (NMA) at doses of 1.25, 2.5, or 5 mg/kg of body weight, or the pure D or L isomers at 1.25 mg/kg BW. A control group received 0.9% saline.

-

Blood Collection: Blood samples were collected every 15 minutes for 2 to 3 hours immediately before and after the treatment.

-

Hormone Analysis: Serum concentrations of Growth Hormone (GH) were measured.

-

Antagonist Study: In a separate experiment, barrows received an intramuscular (i.m.) injection of the NMDA receptor antagonist ketamine hydrochloride (19.9 mg/kg of BW) 10 minutes prior to NMA administration.

-

GRF Antiserum Study: To investigate the mechanism, barrows were pretreated with antisera to Growth Hormone-Releasing Factor (GRF) via i.v. injection 3 hours before NMA administration.

In Vivo Administration of NMA and Blood Sampling in Male Rhesus Monkeys

-

Subjects: Intact male rhesus monkeys at different developmental stages (infantile, prepubertal, peripubertal, and adult).

-

Treatment: A single intravenous (i.v.) injection of N-methyl-D,L-aspartate (NMA) at a dose of 15 mg/kg of body weight. The NMA was dissolved in normal saline and passed through a 0.22 µm filter before injection.

-

Blood Collection: Blood samples were collected at 10-20 minute intervals for 20-60 minutes before and 40-80 minutes after the injection via a cannula implanted in the saphenous vein.

-

Hormone Analysis: Plasma concentrations of Growth Hormone (GH) were measured.

Supplementation Study in Resistance-Trained Males

-

Subjects: Twenty resistance-trained males.

-

Treatment: Daily oral ingestion of either 1.78 g of a placebo or a supplement referred to as "NMDA" for 28 days. The subjects also engaged in resistance training 4 times per week.

-

Blood Collection: Blood samples were collected before (Day 0) and after (Day 29) the supplementation and training period.

-

Hormone Analysis: Serum levels of total and free testosterone, luteinizing hormone (LH), gonadotropin-releasing hormone (GnRH), estradiol, cortisol, and prolactin were assessed.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for NMDA Receptor-Mediated Growth Hormone Secretion

The following diagram illustrates the proposed signaling pathway through which NMDA receptor agonists like NMA, and potentially this compound, may stimulate Growth Hormone secretion.

Caption: Proposed pathway of NMDA receptor-mediated GH secretion.

Experimental Workflow for In Vivo Animal Studies

The following diagram outlines a typical experimental workflow for investigating the effects of a substance like this compound on hormone secretion in an animal model.

Caption: General workflow for in vivo hormone secretion studies.

Discussion and Conclusion

The available evidence strongly suggests that activation of the NMDA receptor can lead to a significant, dose-dependent increase in Growth Hormone secretion. This effect appears to be mediated by the stimulation of Growth Hormone-Releasing Factor (GRF) from the hypothalamus. The pure D-isomer of NMA was shown to be the active component, indicating stereospecificity of the NMDA receptor. The stimulatory effect of NMA on GH release is also dependent on the baseline hormonal milieu, with more pronounced effects observed in states of low basal GH secretion.

Conversely, a study on resistance-trained males using a supplement containing "NMDA" did not show any significant effects on testosterone or other hormones of the hypothalamo-pituitary-gonadal axis. This could be due to a variety of factors, including the specific formulation and dosage of the supplement, the training status of the subjects, or a fundamental difference in the regulation of GH and gonadal hormones by NMDA receptor activation.

Direct evidence for the effects of this compound on anabolic hormone secretion is currently lacking in the scientific literature. However, based on its structural similarity to NMA and its presumed action as an NMDA receptor agonist, it is plausible that this compound could stimulate GH release through a similar mechanism. Further research is imperative to confirm this hypothesis and to investigate its potential effects on other anabolic hormones such as testosterone and Insulin-like Growth Factor-1 (IGF-1). Future studies should focus on dose-response relationships, the impact of different administration routes, and the long-term effects of this compound supplementation on the endocrine system.

References

Metabolic Fate of N-Methyl-D-valine in Cellular Models: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary